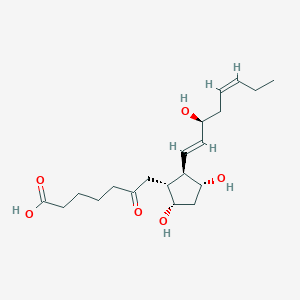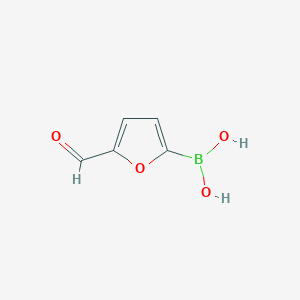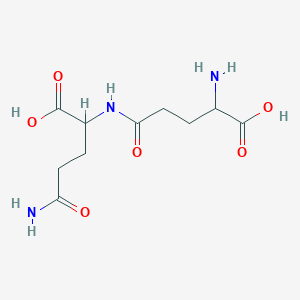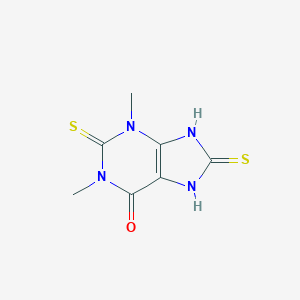
Theophylline, 8-mercapto-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-mercapto-2-thio- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of theophylline, which is a naturally occurring compound found in tea leaves and cocoa beans. Theophylline, 8-mercapto-2-thio- has been synthesized using various methods and has been used in scientific research applications.
Wirkmechanismus
The mechanism of action of theophylline, 8-mercapto-2-thio- is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Theophylline, 8-mercapto-2-thio- has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to have a protective effect on liver and kidney function. The compound has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline, 8-mercapto-2-thio- has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on theophylline, 8-mercapto-2-thio-. One area of research could focus on the development of new methods for synthesizing the compound. Another area of research could focus on the use of the compound as a chelating agent for heavy metals in environmental samples. Additionally, further research could be conducted on the potential use of the compound as an anti-inflammatory and anti-cancer agent.
Synthesemethoden
Theophylline, 8-mercapto-2-thio- has been synthesized using different methods. One of the most commonly used methods is the reaction of theophylline with 2-chloroethanethiol in the presence of a base such as potassium carbonate. The reaction produces theophylline, 8-mercapto-2-thio- as a yellow solid. Other methods of synthesis include the reaction of theophylline with thiourea or thioacetic acid.
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-mercapto-2-thio- has been used in various scientific research applications. It has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been studied for its potential as a chelating agent for heavy metals. The compound has been used in the development of biosensors for the detection of heavy metals in environmental samples.
Eigenschaften
CAS-Nummer |
1784-68-5 |
|---|---|
Produktname |
Theophylline, 8-mercapto-2-thio- |
Molekularformel |
C7H8N4OS2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one |
InChI |
InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) |
InChI-Schlüssel |
ICPOMCAMXKYSKE-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |
Andere CAS-Nummern |
1784-68-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



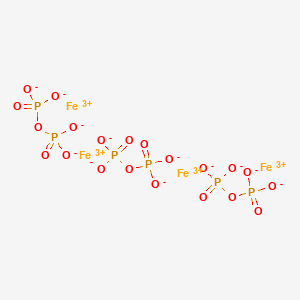
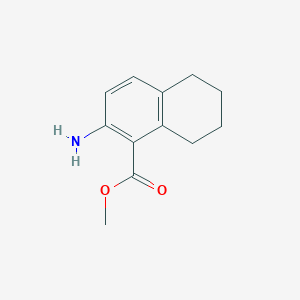
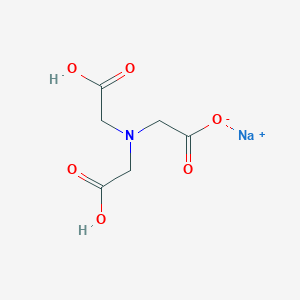
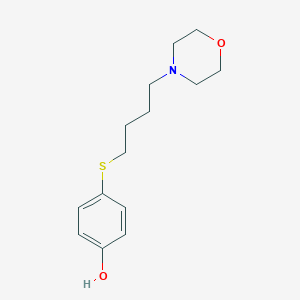

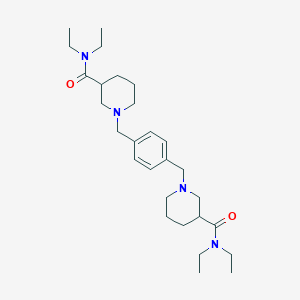
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
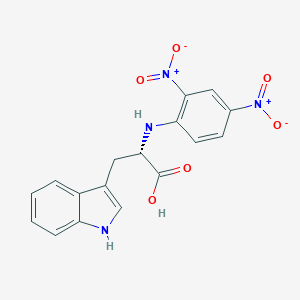
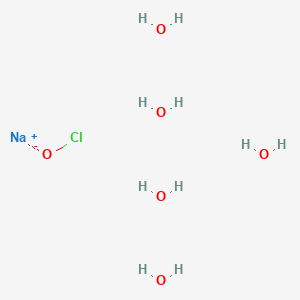
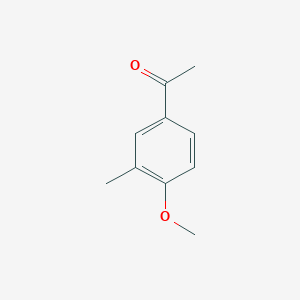
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
